molecular formula C20H31O5- B1263247 13,14-dihydro-15-oxo-prostaglandin E2(1-)

13,14-dihydro-15-oxo-prostaglandin E2(1-)

Cat. No. B1263247
M. Wt: 351.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-XYYGWQPLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-dihydro-15-oxo-prostaglandin E2(1-) is conjugate base of 13,14-dihydro-15-oxo-prostaglandin E2. It is a conjugate base of a 13,14-dihydro-15-oxo-prostaglandin E2.

Scientific Research Applications

Chromatographic Separation

  • Separation for Biological Studies : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is separated from its active metabolite, prostaglandin E2 (PGE2), and other prostaglandins for detailed study of their roles in biological systems. This separation is crucial for understanding the metabolism of PGE2 and for studying the kinetics of prostaglandin-inactivating enzymes (Welsh et al., 2003).

Metabolic Pathways

  • Role in Lipoxin Metabolism : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is involved in the metabolic inactivation of lipoxin A4 (LXA4), a molecule important in controlling inflammation. This compound is produced by oxidoreductases, highlighting its role in the regulation of inflammation (Clish et al., 2000).

Hair Follicle Research

  • Influence on Hair Follicle Function : Research indicates that 13,14-dihydro-15-oxo-prostaglandin E2(1-) could be influential in hair follicle function and hair growth, as it is a product of the inactivation of prostaglandins involved in hair growth (Michelet et al., 2008).

Cancer Research

  • Impact on Cancer Cell Growth : Studies have shown that 13,14-dihydro-15-oxo-prostaglandin E2(1-) may not inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in cancer cell growth, unlike its counterpart, 15-keto PGE2. This suggests a differential role in cancer progression (Lee et al., 2017).

Synthesis for Research

  • Synthetic Analogues : There is active research in synthesizing analogues of 13,14-dihydro-15-oxo-prostaglandin E2(1-) for various studies. This synthesis is important for creating compounds for further biological testing and research (Gu et al., 2001).

Role in Inflammation and Antioxidant Response

  • Inflammatory and Antioxidant Mechanisms : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is involved in inflammatory processes and may influence antioxidant responses in cells, particularly in relation to heme oxygenase-1 expression and Nrf2 activation in human colon epithelial cells (Lee et al., 2020).

properties

Product Name

13,14-dihydro-15-oxo-prostaglandin E2(1-)

Molecular Formula

C20H31O5-

Molecular Weight

351.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/p-1/b7-4-/t16-,17-,19-/m1/s1

InChI Key

CUJMXIQZWPZMNQ-XYYGWQPLSA-M

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-oxo-prostaglandin E2(1-)
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13,14-dihydro-15-oxo-prostaglandin E2(1-)
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13,14-dihydro-15-oxo-prostaglandin E2(1-)
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13,14-dihydro-15-oxo-prostaglandin E2(1-)
Reactant of Route 5
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Reactant of Route 6
13,14-dihydro-15-oxo-prostaglandin E2(1-)

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